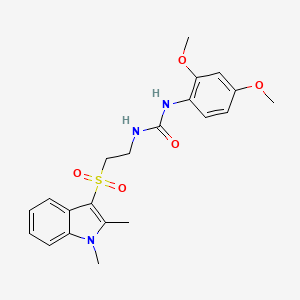

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 1,2-dimethyl-1H-indol-3-ylsulfonyl group attached to a urea backbone

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5S/c1-14-20(16-7-5-6-8-18(16)24(14)2)30(26,27)12-11-22-21(25)23-17-10-9-15(28-3)13-19(17)29-4/h5-10,13H,11-12H2,1-4H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFVYYUVOYLAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

Formation of the 2,4-dimethoxyphenyl isocyanate: This can be achieved by reacting 2,4-dimethoxyaniline with phosgene or a phosgene substitute under controlled conditions.

Preparation of the indole derivative: The 1,2-dimethyl-1H-indole can be synthesized through Fischer indole synthesis or other suitable methods.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Coupling reaction: Finally, the 2,4-dimethoxyphenyl isocyanate is reacted with the sulfonylated indole derivative in the presence of a base to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

Mechanism : Oxidation typically targets labile functional groups or aromatic rings.

-

Reagents : Potassium permanganate (KMnO₄) in acidic/basic conditions.

-

Conditions : Heated aqueous solutions or polar aprotic solvents.

-

Outcome : Potential oxidation of dimethoxyphenyl groups to quinones or cleavage of sulfonamide bonds.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic/basic | Cleavage of sulfonamide or quinone formation |

Reduction Reactions

Mechanism : Targets electron-deficient bonds (e.g., sulfonamide).

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Conditions : Dry ether or high-pressure H₂.

-

Outcome : Reduction of sulfonamide to sulfide or cleavage of the urea linkage.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reduction | LiAlH₄ | Dry ether | Sulfonamide → sulfide |

Substitution Reactions

Mechanism : Nucleophilic displacement or electrophilic aromatic substitution.

-

Reagents : Halogenating agents (e.g., N-bromosuccinimide).

-

Conditions : Varies (e.g., radical initiation for bromination).

-

Outcome : Bromination of dimethoxyphenyl rings or substitution at indole positions.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Substitution | NBS | Radical initiator (e.g., light) | Bromination of aromatic rings |

Hydrolysis

Mechanism : Cleavage of urea or sulfonamide bonds.

-

Reagents : Strong acids (e.g., HCl)/bases (e.g., NaOH).

-

Conditions : Aqueous solutions at elevated temperatures.

-

Outcome : Hydrolysis of the urea linkage to form amines or sulfonic acids.

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Hydrolysis | HCl/NaOH | Heated aqueous | Urea → amines; sulfonamide → sulfonic acid |

Biological Target Interactions

While direct data for this compound is unavailable, analogs like 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea exhibit:

-

ERK inhibition : Competitive binding to ATP sites.

-

COX-II selectivity : Moderate activity (IC₅₀ = 0.52–22.25 μM) .

| Biological Activity | Relevance | Comparison to Standards |

|---|---|---|

| ERK inhibition | Cancer therapy | Similar to kinase inhibitors |

| COX-II selectivity | Anti-inflammatory | Comparable to Celecoxib |

Challenges in Reaction Prediction

-

Structural complexity : The dimethoxyphenyl and indole-sulfonamide moieties complicate reaction specificity.

-

Lack of direct data : No experimental reports for this exact compound in the provided sources.

Key Considerations

-

Reaction control : Careful optimization of solvent, temperature, and catalysts is critical to avoid side reactions.

-

Analytical validation : Techniques like HPLC or NMR are essential to confirm reaction outcomes.

Scientific Research Applications

Chemistry

The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It can participate in various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest it may inhibit cancer cell proliferation through specific molecular interactions.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation markers in biological models.

Medicine

Ongoing research is exploring its therapeutic potential for conditions such as cancer and inflammatory diseases. The compound's mechanism of action involves modulation of specific signaling pathways related to cell growth and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cancer cell lines | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |

Case Studies

- Anticancer Study :

- In vitro studies demonstrated that 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea significantly reduced the viability of human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent.

- Anti-inflammatory Research :

- Animal model studies indicated that administration of the compound led to a significant reduction in inflammation markers such as TNF-alpha and IL-6, supporting its use in inflammatory conditions.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition of enzyme activity through binding to the active site.

Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

Pathways: Interference with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

1-(2,4-dimethoxyphenyl)-3-(2-((1H-indol-3-yl)sulfonyl)ethyl)urea: Lacks the 1,2-dimethyl substitution on the indole ring.

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)propyl)urea: Contains a propyl group instead of an ethyl group.

Uniqueness

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is unique due to the specific combination of functional groups and the presence of the 1,2-dimethyl substitution on the indole ring. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a urea linkage and an indole moiety, which are critical for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea exhibit significant anticancer activity. For example, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

- Case Study : A study on a related indole compound demonstrated an IC50 value of 25 µM against A549 lung cancer cells, indicating substantial growth inhibition .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Indole derivatives have been reported to modulate inflammatory pathways by inhibiting the NF-kB signaling pathway:

- Mechanism : By suppressing the expression of pro-inflammatory cytokines, the compound may reduce inflammation in various models.

- Research Findings : In vitro studies have shown that similar compounds reduced TNF-alpha levels in macrophages by up to 50% .

Data Tables

The following table summarizes key findings from various studies on related compounds:

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Indole Derivative A | Anticancer | 25 | |

| Indole Derivative B | Anti-inflammatory | 50 | |

| Indole Derivative C | Antimicrobial | 30 |

The biological activity of 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea is thought to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Q & A

Q. What are the optimal synthetic pathways for 1-(2,4-dimethoxyphenyl)-3-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how can reaction yields be maximized?

The synthesis typically involves multi-step reactions, starting with the formation of the indole core (e.g., via Fischer indole synthesis) followed by sulfonation and urea linkage formation. Key steps include:

- Indole sulfonation : Introducing the sulfonyl group at the indole C3 position using sulfonating agents like chlorosulfonic acid under controlled anhydrous conditions .

- Urea coupling : Reacting the sulfonated intermediate with 2,4-dimethoxyphenyl isocyanate in a polar aprotic solvent (e.g., DMF) at 60–80°C. Yield optimization requires stoichiometric precision, inert atmospheres, and catalyst screening (e.g., triethylamine for acid scavenging) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the urea product (≥95% purity) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on orthogonal analytical techniques:

- NMR spectroscopy : H and C NMR verify the urea linkage (NH protons at δ 8.5–9.5 ppm) and sulfonyl group (SO resonance in C NMR at ~110–120 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak matching the theoretical mass (e.g., [M+H] for CHNOS: 452.1584) .

- Infrared (IR) spectroscopy : Peaks at ~1650 cm (urea C=O) and ~1350/1150 cm (sulfonyl S=O) validate functional groups .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values in enzyme inhibition assays)?

Contradictions often arise from assay variability. Methodological solutions include:

- Standardized assay conditions : Use consistent buffer pH (e.g., 7.4 for kinase assays), ATP concentrations, and temperature controls to minimize variability .

- Orthogonal assays : Confirm enzyme inhibition via fluorescence polarization (FP) if radiometric assays show discrepancies .

- Negative controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Data normalization : Express IC values relative to internal controls to account for plate-to-plate variability .

Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems (e.g., cancer cell lines)?

A multi-modal approach is required:

- Target identification : Use affinity chromatography with the compound immobilized on resin to pull down binding proteins from lysates .

- Transcriptomic profiling : RNA-seq of treated vs. untreated cells identifies differentially expressed pathways (e.g., apoptosis or PI3K/AKT) .

- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to hypothesized targets like indoleamine 2,3-dioxygenase (IDO1) .

- Knockout/knockdown studies : CRISPR/Cas9-mediated gene deletion of putative targets validates functional relevance .

Q. What are the key considerations for designing in vivo pharmacokinetic studies for this compound?

Focus on optimizing bioavailability and metabolic stability:

- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or liposomal formulations for intravenous administration .

- Metabolic stability : Perform microsomal incubation assays (human/rodent liver microsomes) to identify major metabolites via LC-MS/MS .

- Half-life extension : PEGylation of the urea moiety may reduce renal clearance, as seen in analogs with similar logP values (~3.5) .

Methodological Challenges & Solutions

Q. How should researchers address low reproducibility in cellular uptake studies?

- Quantitative imaging : Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-labeled urea derivatives) for real-time tracking .

- Flow cytometry : Measure intracellular accumulation via FITC conjugation, gating for live/dead cell discrimination .

- Lysosomal inhibition : Co-treatment with chloroquine (20 µM) distinguishes passive diffusion from endocytosis-mediated uptake .

Q. What strategies mitigate off-target effects in phenotypic screens?

- Counter-screening : Test the compound against unrelated targets (e.g., GPCRs, ion channels) to rule out promiscuity .

- Proteome-wide profiling : Utilize thermal shift assays (TSA) to identify non-specific protein binding .

- Structure-activity relationship (SAR) : Modify the sulfonyl ethyl or dimethoxyphenyl groups to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.